1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione
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Overview
Description
8-Isopropyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C11H16N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the corresponding xanthine derivative. One common method includes the reaction of 1,3,7-trimethylxanthine with isopropyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Isopropyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
8-Isopropyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for potential therapeutic effects, including as a stimulant or in the treatment of certain medical conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-Isopropyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, it can modulate various physiological processes, including neurotransmission and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar structural features.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
8-Isopropyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific isopropyl substitution, which can confer distinct chemical and biological properties compared to other methylxanthines. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Properties
CAS No. |
3279-79-6 |
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Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-6(2)8-12-9-7(13(8)3)10(16)15(5)11(17)14(9)4/h6H,1-5H3 |
InChI Key |
KZIRZQRZLZACTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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